![molecular formula C14H13N3O2 B13054545 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by a pyrazolo[3,4-B]pyridine core, which is a fused bicyclic system, and a methoxybenzyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzylamine with a suitable pyrazole precursor under acidic conditions, followed by cyclization to form the pyrazolo[3,4-B]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the methoxy group.
Major Products Formed
The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and apoptosis-inducing agent, making it a candidate for further studies in drug development.
Medicine: Its potential anticancer properties have been explored, particularly its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar compounds to 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL include other pyrazolo[3,4-B]pyridine derivatives, such as:
Pyrazolo[3,4-B]pyridin-6-one: Known for its anticancer properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
N-Pyridinyl-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide: Shows potential as a VEGFR2 inhibitor.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H13N3O2/c1-19-12-5-2-10(3-6-12)8-17-9-11-4-7-13(18)15-14(11)16-17/h2-7,9H,8H2,1H3,(H,15,16,18) |
InChI 键 |
TYXHSTIPUHVIEA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C=C3C=CC(=O)NC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B13054479.png)
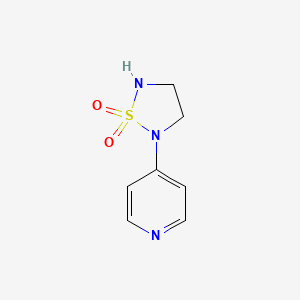
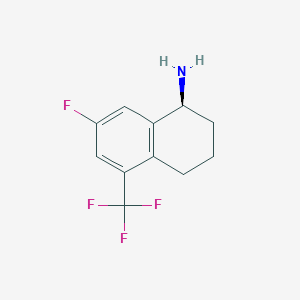

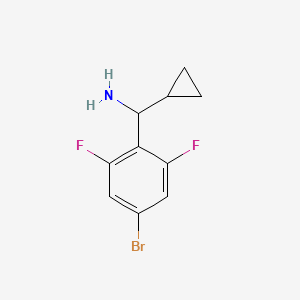
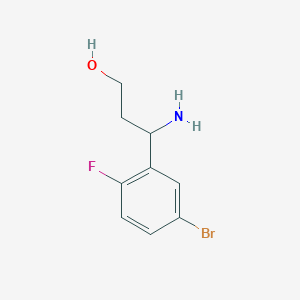
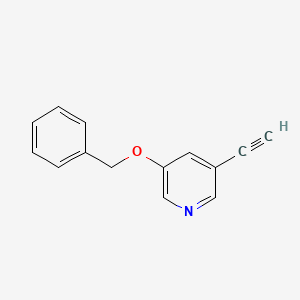
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054514.png)
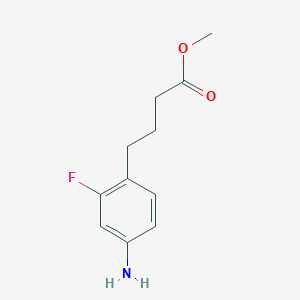
![ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B13054517.png)
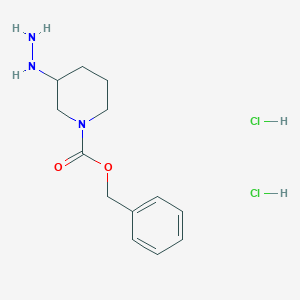
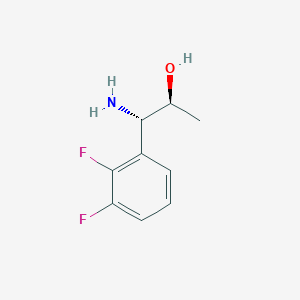
![(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)

